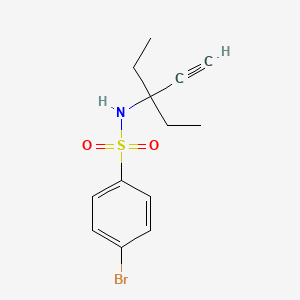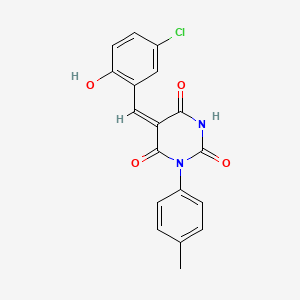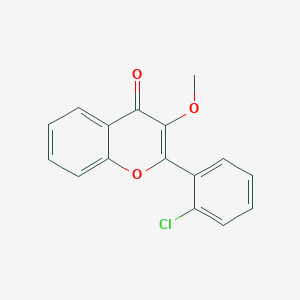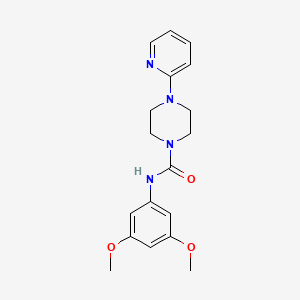
4-bromo-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide
Descripción general
Descripción
4-bromo-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide is not fully understood. However, it is believed to act as a kinase inhibitor by binding to the ATP-binding site of certain kinases and preventing their activity. Additionally, it may disrupt protein-protein interactions by binding to specific proteins and altering their conformation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide are not well characterized. However, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth. Additionally, it has been shown to bind to specific proteins and disrupt their function, which could have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide in lab experiments is its potential as a kinase inhibitor. This compound has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth, making it a promising candidate for cancer research. Additionally, it has been shown to bind to specific proteins and disrupt their function, which could be useful in studies of protein-protein interactions. However, one limitation of using this compound is its lack of specificity. It may inhibit the activity of multiple kinases or bind to multiple proteins, making it difficult to isolate its effects on specific cellular processes.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide. One potential direction is the design and synthesis of new compounds based on this scaffold. By modifying the structure of this compound, researchers may be able to create new compounds with improved specificity and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. This could lead to the development of new therapies for cancer and other diseases. Finally, more research is needed to determine the safety and toxicity of this compound, which is essential for its potential use in clinical applications.
Aplicaciones Científicas De Investigación
4-bromo-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide has been used in various scientific research studies. It has been studied for its potential use as a kinase inhibitor, as it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth. Additionally, it has been used in studies of protein-protein interactions, as it can bind to specific proteins and disrupt their function. This compound has also been studied for its potential use in drug discovery and development, as it has shown promise as a scaffold for the design of new compounds with specific biological activities.
Propiedades
IUPAC Name |
4-bromo-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYZWPOBXFUWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4674077.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4674084.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4674088.png)

![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide](/img/structure/B4674096.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4674100.png)
![4-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4674111.png)
![N-(4-methoxyphenyl)-2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674121.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4674126.png)
![N-(tert-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674157.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)